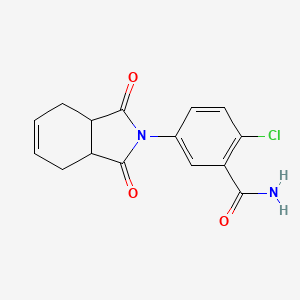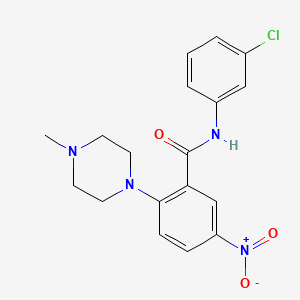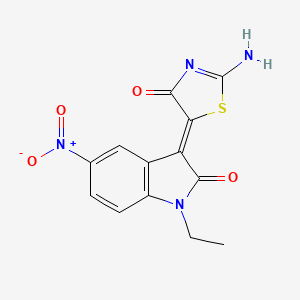![molecular formula C23H21N3O B3960308 2-methyl-7-[(2-methylphenyl)(2-pyridinylamino)methyl]-8-quinolinol](/img/structure/B3960308.png)
2-methyl-7-[(2-methylphenyl)(2-pyridinylamino)methyl]-8-quinolinol
Overview
Description
2-methyl-7-[(2-methylphenyl)(2-pyridinylamino)methyl]-8-quinolinol, also known as MQ, is a compound that belongs to the class of quinoline-based antimalarial drugs. The compound has been found to have potential applications in scientific research due to its unique chemical structure and mechanism of action.
Mechanism of Action
The exact mechanism of action of 2-methyl-7-[(2-methylphenyl)(2-pyridinylamino)methyl]-8-quinolinol is not fully understood. However, it is believed that the compound works by inhibiting the heme detoxification pathway in the malaria parasite. This leads to the accumulation of toxic heme species within the parasite, ultimately resulting in its death.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. Studies have shown that the compound can induce oxidative stress and apoptosis in cancer cells. Additionally, this compound has been shown to have anti-inflammatory and immunomodulatory effects, making it a potential candidate for the treatment of autoimmune diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 2-methyl-7-[(2-methylphenyl)(2-pyridinylamino)methyl]-8-quinolinol in lab experiments is its high potency and selectivity towards certain targets. However, the compound has also been found to have low solubility and poor bioavailability, which can limit its use in certain applications.
Future Directions
There are several future directions that can be explored in the field of 2-methyl-7-[(2-methylphenyl)(2-pyridinylamino)methyl]-8-quinolinol research. One area of interest is the development of more efficient synthesis methods for the compound. Additionally, further studies can be conducted to better understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, the development of new analogs of this compound with improved pharmacokinetic properties can also be explored.
Conclusion:
This compound is a compound with potential applications in scientific research due to its unique chemical structure and mechanism of action. The compound has been extensively studied for its antimalarial activity and has also shown promise in the treatment of other parasitic diseases, as well as cancer and autoimmune diseases. While the compound has several advantages, its low solubility and poor bioavailability can limit its use in certain applications. Nonetheless, there are several future directions that can be explored in the field of this compound research, including the development of more efficient synthesis methods and the exploration of new analogs with improved pharmacokinetic properties.
Scientific Research Applications
2-methyl-7-[(2-methylphenyl)(2-pyridinylamino)methyl]-8-quinolinol has been extensively studied for its potential applications in scientific research. One of the major areas of interest is its antimalarial activity. This compound has been found to be effective against both chloroquine-sensitive and chloroquine-resistant strains of malaria parasites. Additionally, this compound has been shown to have activity against other parasitic diseases such as leishmaniasis and trypanosomiasis.
properties
IUPAC Name |
2-methyl-7-[(2-methylphenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O/c1-15-7-3-4-8-18(15)22(26-20-9-5-6-14-24-20)19-13-12-17-11-10-16(2)25-21(17)23(19)27/h3-14,22,27H,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIRXDQGKAKZWIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CC(=C2O)C(C3=CC=CC=C3C)NC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-bromo-2-chlorophenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B3960227.png)
![2-methyl-7-[(4-nitrophenyl)(2-pyridinylamino)methyl]-8-quinolinol](/img/structure/B3960234.png)
![3'-(butylthio)-7'H-spiro[cyclopentane-1,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepine]](/img/structure/B3960237.png)
![2-chloro-5-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzamide](/img/structure/B3960259.png)
![{3-[(4-chlorobenzyl)thio]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl}(4-methoxyphenyl)methanone](/img/structure/B3960267.png)
![methyl 4-[4-(benzyloxy)-3-bromo-5-ethoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B3960268.png)
![7-{(2,5-dimethylphenyl)[(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol](/img/structure/B3960275.png)


![5-{[3-{[(3-chloro-4-methylphenyl)amino]carbonyl}-4-(4-morpholinyl)phenyl]amino}-5-oxopentanoic acid](/img/structure/B3960313.png)


![6-methyl-5-{5-[5-(tetrahydro-2-furanyl)-2-thienyl]-1,2,4-oxadiazol-3-yl}-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B3960333.png)
![methyl 4-[4-(allyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B3960339.png)